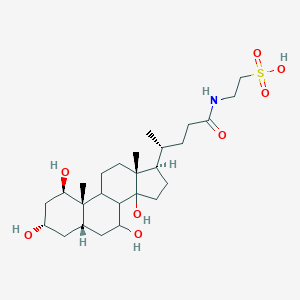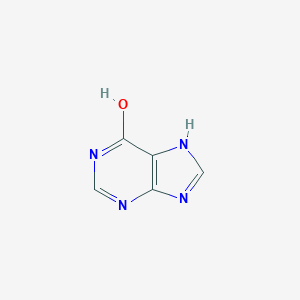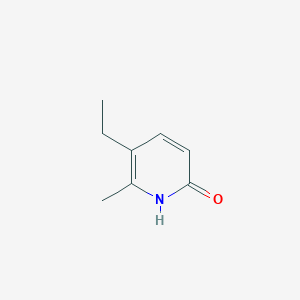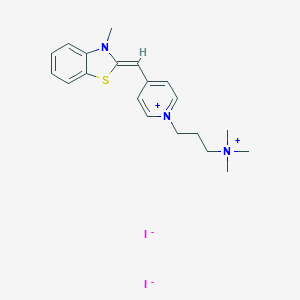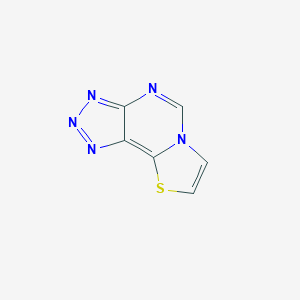
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine (TTP) is a heterocyclic compound with potential applications in drug discovery, particularly in the field of oncology. TTP has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has also been shown to exhibit low toxicity in normal cells, indicating that it may have a favorable therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is its potent anti-proliferative and pro-apoptotic effects in cancer cells, which make it a promising candidate for further investigation as a potential anti-cancer agent. However, one limitation of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine. One area of interest is the development of more effective methods for synthesizing Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine, which may improve its solubility and effectiveness in experimental settings. Another area of interest is the investigation of the mechanism of action of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine in animal models and clinical trials. Finally, there is potential for the development of novel derivatives of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine with improved pharmacological properties.
Synthesemethoden
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine can be synthesized using a variety of methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods for synthesizing Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine involves the reaction of 3-amino-1,2,4-triazole with 3,4-dihydro-2H-thiophene-1,1-dioxide in the presence of a catalyst such as iodine. The resulting product is then treated with a base such as sodium hydroxide to yield Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine.
Eigenschaften
CAS-Nummer |
147442-47-5 |
|---|---|
Produktname |
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine |
Molekularformel |
C6H3N5S |
Molekulargewicht |
177.19 g/mol |
IUPAC-Name |
12-thia-3,4,5,7,9-pentazatricyclo[7.3.0.02,6]dodeca-1,3,5,7,10-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-2-12-6-4-5(9-10-8-4)7-3-11(1)6/h1-3H |
InChI-Schlüssel |
AWIXUBDBIYWFQF-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C3C(=NN=N3)N=CN21 |
Kanonische SMILES |
C1=CSC2=C3C(=NN=N3)N=CN21 |
Andere CAS-Nummern |
147442-47-5 |
Synonyme |
thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine ThTrPy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





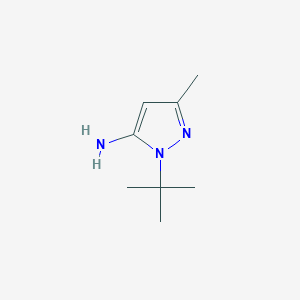




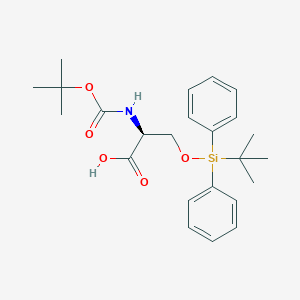
![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)
![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)
